2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and an acetamide group linked to another substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes a reaction with an appropriate acylating agent to form 4-ethoxyacetophenone.
Amidation Reaction: The 4-ethoxyacetophenone is then reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The ethoxy and acetamide groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(2-methylphenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific combination of ethoxy and acetamide groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-16-8-6-7-14(3)19(16)20-18(21)13-15-9-11-17(12-10-15)22-5-2/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAHAQWOSXNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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